![molecular formula C24H25ClN4O5S B11650650 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11650650.png)
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline
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Overview
Description
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a piperazine ring, a chlorophenoxyethyl group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the benzenesulfonyl group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the chlorophenoxyethyl group: The intermediate product is further reacted with 4-chlorophenoxyethyl bromide under nucleophilic substitution conditions to attach the chlorophenoxyethyl group.
Introduction of the nitroaniline moiety: Finally, the compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitroaniline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Formation of corresponding oxides
Reduction: Formation of amine derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antibacterial and antifungal agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, it may interact with receptors involved in cell signaling pathways, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-piperazin-1-yl)-2-aryloxazoles
- 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives
Uniqueness
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline is unique due to its combination of structural features, which confer distinct chemical properties and biological activities. Its benzenesulfonyl group and nitroaniline moiety contribute to its potential as an antibacterial and antifungal agent, while the piperazine ring and chlorophenoxyethyl group enhance its binding affinity to specific molecular targets.
Properties
Molecular Formula |
C24H25ClN4O5S |
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Molecular Weight |
517.0 g/mol |
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C24H25ClN4O5S/c25-19-6-9-21(10-7-19)34-17-12-26-23-18-20(8-11-24(23)29(30)31)27-13-15-28(16-14-27)35(32,33)22-4-2-1-3-5-22/h1-11,18,26H,12-17H2 |
InChI Key |
OUPURZHGDYLHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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